1,2-Dinitro-4,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is a highly specialized organic compound characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene typically involves a multi-step process starting from benzene derivatives. The key steps include nitration and trifluoromethylation reactions. For instance, one common method involves the nitration of 1,2-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1,2-Diamino-4,5-bis(trifluoromethyl)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
1,2-Dinitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. Additionally, the trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
Uniqueness: 1,2-Dinitro-4,5-bis(trifluoromethyl)benzene is unique due to the combination of nitro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
30454-91-2 |
---|---|
Molecular Formula |
C8H2F6N2O4 |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
1,2-dinitro-4,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6N2O4/c9-7(10,11)3-1-5(15(17)18)6(16(19)20)2-4(3)8(12,13)14/h1-2H |
InChI Key |
QDSXOVPKNZEPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.